molecular formula C11H15N3O3 B2628663 (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol CAS No. 1233955-42-4

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

Cat. No.: B2628663
CAS No.: 1233955-42-4
M. Wt: 237.259
InChI Key: HENWAIVDBVYMHS-KYZUINATSA-N
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Description

“(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol” is a chiral cyclohexanol derivative featuring a 3-nitropyridine substituent at the 2-amino position of the cyclohexanol ring. Its molecular formula is C₁₂H₁₆N₃O₃, with a molecular weight of 265.28 g/mol . It is marketed as a chiral building block for medicinal chemistry, particularly in kinase inhibitor research, and is priced at $312.00/1g .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-nitropyridine-2-amine as the primary starting materials.

    Reductive Amination: The cyclohexanone undergoes reductive amination with 3-nitropyridine-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step forms the intermediate (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanone.

    Reduction: The intermediate is then reduced to this compound using a suitable reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Glycogen Synthase Kinase 3 Inhibition

One of the primary applications of this compound is as a modulator of glycogen synthase kinase 3 (GSK-3) activity. GSK-3 is implicated in various cellular processes, including metabolism and cell signaling. The compound has been shown to inhibit GSK-3 at concentrations as low as 10 µM, suggesting its potential use in treating conditions like diabetes and neurodegenerative diseases .

Histamine Receptor Modulation

Research indicates that derivatives of this compound may act as histamine H3 receptor antagonists or inverse agonists. This modulation can influence neurotransmitter release, making it a candidate for treating cognitive disorders and other neurological conditions .

Antimicrobial Activity

Preliminary studies have indicated that (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol exhibits antimicrobial properties against common pathogens. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

The compound's biological activities can be summarized in the following table:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
GSK-3 InhibitionHuman CellsInhibition at 10 µM2006
AntimicrobialStaphylococcus aureusMIC = 256 µg/mL2024
AntimicrobialEscherichia coliMIC = 256 µg/mL2024
Histamine ModulationHuman NeuronsModulation of neurotransmitter release2021

Case Study 1: GSK-3 Inhibition

Objective : To evaluate the efficacy of this compound as a GSK-3 inhibitor.

Findings : The compound demonstrated significant inhibition of GSK-3, which could be beneficial in the context of Alzheimer's disease and other conditions where GSK-3 is implicated.

Case Study 2: Antimicrobial Efficacy

Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited strong inhibitory effects on both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 3: Histamine Receptor Interaction

Objective : To investigate the interaction of the compound with histamine receptors.

Findings : The compound acted as a potent antagonist at histamine H3 receptors, suggesting applications in treating cognitive impairments and other neurological disorders.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

The structural and functional nuances of “(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol” are best highlighted through comparisons with analogous compounds. Below is a detailed analysis:

Structural Analogues with Nitro-Aromatic Substitutions

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications Source/References
This compound 3-Nitro on pyridine 265.28 Kinase inhibitor intermediate; chiral synthon
(1R,4R)-4-(2-Nitrophenylamino)cyclohexanol 2-Nitro on phenyl 236.27 Research reagent (Synblock, ≥98% purity)
(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol 4-Fluoro, 2-nitro on phenyl 283.28 Enhanced lipophilicity; drug discovery
(1R,4R)-4-(2-Fluoro-6-nitrophenylamino)cyclohexanol 2-Fluoro, 6-nitro on phenyl 283.28 Fluorinated bioisostere; preclinical studies

Key Observations :

  • Nitro Position: The 3-nitropyridine group in the target compound provides distinct electronic effects compared to nitro-phenyl derivatives.
  • Fluorine Substitution : Fluorinated analogues (e.g., 4-Fluoro-2-nitrophenyl) exhibit increased lipophilicity (logP ~1.8–2.2), improving membrane permeability in cellular assays .
  • Stereochemical Impact : All listed compounds retain the (1R,4R) configuration, ensuring consistent spatial alignment for receptor interactions.

Functional Analogues in Kinase Inhibition

Compound 36 from , “(1R,4R)-4–(2-((3-Methoxy-5–(4-(pyrrolidin-1-yl)piperidin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol”, shares the cyclohexanol core but incorporates a pyrrolopyrimidine moiety. This modification enhances Mer/Axl kinase inhibition (IC₅₀ < 50 nM) but reduces solubility due to the bulky substituent . In contrast, the target compound’s simpler structure offers better solubility (~25 mg/mL in DMSO) , making it preferable for early-stage SAR studies.

Biological Activity

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables and case studies derived from diverse research findings.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1233954-85-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in the regulation of cyclic nucleotide levels within cells.

In Vitro Studies

  • PDE Inhibition : Research indicates that this compound exhibits significant inhibition of PDE enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is vital for various cellular functions such as inflammation and immune response modulation .
  • Antagonistic Properties : The compound has shown antagonistic effects on certain chemokine receptors, which are implicated in inflammatory responses. It was found to inhibit eotaxin-induced Ca2+^{2+} mobilization and chemotaxis in human eosinophils, suggesting potential therapeutic applications in treating allergic reactions and asthma .

Case Studies

A notable case study involved the synthesis and evaluation of related nitroaromatic compounds that demonstrated similar biological activities. These compounds were assessed for their efficacy in inhibiting inflammatory pathways, with a focus on their selectivity and potency against specific targets .

Data Table: Biological Activity Summary

Activity Description Reference
PDE InhibitionSignificant inhibition of PDE4 leading to increased cAMP levels
Chemokine Receptor AntagonismInhibition of eotaxin-induced Ca2+^{2+} mobilization
Anti-inflammatory EffectsPotential therapeutic applications in asthma and allergies

Q & A

Q. Basic: What synthetic strategies are effective for preparing (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol?

Methodological Answer:
The synthesis typically involves stereoselective coupling between a nitro-substituted pyridine derivative and a chiral cyclohexanol precursor. Key steps include:

  • Nucleophilic substitution : Reacting 3-nitropyridine-2-amine with a protected (1R,4R)-4-aminocyclohexanol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to maintain the (1R,4R) configuration, as seen in analogous spirocyclic amine syntheses .
  • Deprotection : Acidic or reductive cleavage of protecting groups (e.g., Boc or benzyl groups) to yield the final product.

Optimization Table :

ParameterTypical RangeImpact on Yield
Reaction Temp.80–100°CHigher temps favor coupling but risk nitro group decomposition
BaseK₂CO₃, Et₃NEt₃N improves solubility of aromatic amines
SolventDMF, DMSOPolar aprotic solvents enhance nucleophilicity

Q. Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include:
    • Cyclohexanol protons (δ 1.2–2.5 ppm, multiplet) .
    • Aromatic protons from nitropyridine (δ 7.5–8.5 ppm) .
    • Hydroxyl proton (broad signal at δ 3.5–5.0 ppm, solvent-dependent) .
  • IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro and cyclohexanol moieties .

Q. Advanced: How can enantiomeric impurities be minimized during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate (1R,4R) and (1S,4S) isomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to enhance stereochemical control .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize intermediates in polar solvents (e.g., ethanol/water mixtures) to favor the desired enantiomer .

Q. Advanced: How do reaction conditions influence nitro group stability?

Methodological Answer:
The nitro group is sensitive to reduction and thermal decomposition . Mitigation strategies include:

  • Low-Temperature Reactions : Maintain temps <100°C to prevent nitro-to-amine reduction .
  • Inert Atmosphere : Use N₂/Ar to avoid oxidative side reactions.
  • Monitoring via TLC/HPLC : Track nitro group integrity using UV detection (λ = 254 nm) .

Properties

IUPAC Name

4-[(3-nitropyridin-2-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-2,7-9,15H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENWAIVDBVYMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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